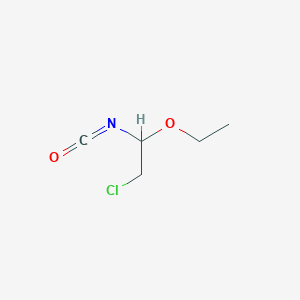
2-Chloro-1-ethoxy-1-isocyanatoethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-ethoxy-1-isocyanatoethane is an organic compound with the molecular formula C5H8ClNO2 It is a derivative of ethane, featuring a chloro, ethoxy, and isocyanato group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-ethoxy-1-isocyanatoethane typically involves the reaction of 2-chloroethanol with phosgene in the presence of a base. The reaction proceeds through the formation of an intermediate chloroethyl chloroformate, which then reacts with an amine to form the isocyanate group.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-1-ethoxy-1-isocyanatoethane undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or alcohols.
Addition Reactions: The isocyanate group can react with nucleophiles to form ureas or carbamates.
Hydrolysis: The compound can hydrolyze in the presence of water to form corresponding amines and carbon dioxide.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Solvents: Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM).
Catalysts: Bases such as triethylamine or pyridine are often used to catalyze reactions.
Major Products
Ureas: Formed by the reaction with amines.
Carbamates: Formed by the reaction with alcohols.
Amines: Formed by hydrolysis.
Aplicaciones Científicas De Investigación
2-Chloro-1-ethoxy-1-isocyanatoethane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the modification of biomolecules for labeling or cross-linking studies.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and coatings due to its reactivity with various nucleophiles.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-ethoxy-1-isocyanatoethane involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic and reacts readily with nucleophiles to form stable products. This reactivity is exploited in various applications, including the synthesis of ureas and carbamates. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloroethyl isocyanate: Similar in structure but lacks the ethoxy group.
2-Chloro-1,1,1-trimethoxyethane: Contains a trimethoxy group instead of an isocyanato group.
1-Chloro-2-isocyanatoethane: Lacks the ethoxy group.
Uniqueness
2-Chloro-1-ethoxy-1-isocyanatoethane is unique due to the presence of both an ethoxy and an isocyanato group, which provides distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for versatile chemical transformations and applications in various fields.
Propiedades
Número CAS |
62971-06-6 |
|---|---|
Fórmula molecular |
C5H8ClNO2 |
Peso molecular |
149.57 g/mol |
Nombre IUPAC |
2-chloro-1-ethoxy-1-isocyanatoethane |
InChI |
InChI=1S/C5H8ClNO2/c1-2-9-5(3-6)7-4-8/h5H,2-3H2,1H3 |
Clave InChI |
IZOREWYHVWXHRH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(CCl)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{3-[4-(Benzyloxy)phenyl]-3-hydroxy-3-phenylpropyl}benzamide](/img/structure/B14491782.png)
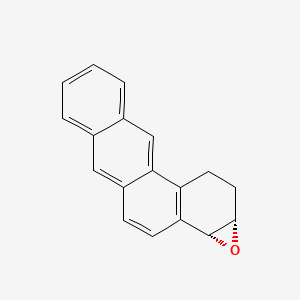
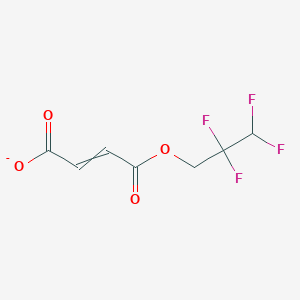
![Benzo[f]quinoline, 3-(4-bromophenyl)-1-(4-ethylphenyl)-10-nitro-](/img/structure/B14491808.png)
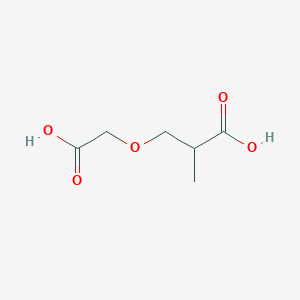
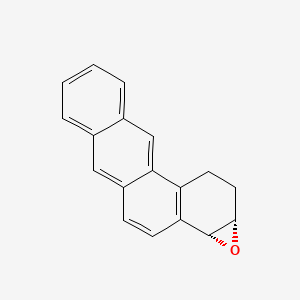

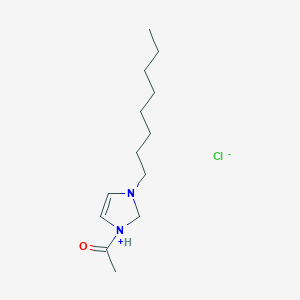
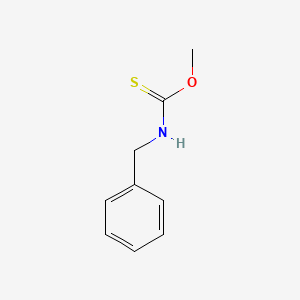
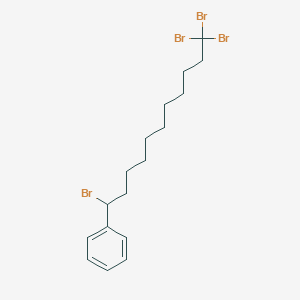
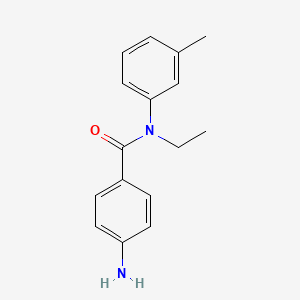
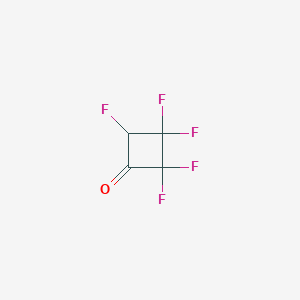
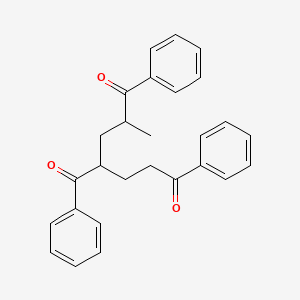
![2-[(2,2-Dichlorocyclopropyl)methyl]-1,3,5-trimethylbenzene](/img/structure/B14491860.png)
